1,2,4-Tris(methylsulfonyl)benzene
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Overview
Description
1,2,4-Tris(methylsulfonyl)benzene is an organic compound with the molecular formula C9H12O6S3. It is characterized by the presence of three methylsulfonyl groups attached to a benzene ring at the 1, 2, and 4 positions.
Mechanism of Action
Target of Action
It’s known that this compound is used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be the reactants involved in these reactions.
Mode of Action
In the context of SM cross-coupling reactions, 1,2,4-Tris(methylsulfonyl)benzene may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its role in sm cross-coupling reactions, it’s likely that it influences pathways related to carbon–carbon bond formation .
Pharmacokinetics
It’s known that the compound is a white to yellow solid at room temperature , which may influence its bioavailability.
Result of Action
Its role in sm cross-coupling reactions suggests that it contributes to the formation of new carbon–carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Additionally, the compound should be stored at room temperature , and all sources of ignition should be removed .
Preparation Methods
The synthesis of 1,2,4-Tris(methylsulfonyl)benzene typically involves the sulfonation of benzene derivatives. One common method includes the reaction of benzene with methylsulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of methylsulfonyl groups at the desired positions on the benzene ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
1,2,4-Tris(methylsulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of sulfide derivatives.
Substitution: The methylsulfonyl groups on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfide derivatives .
Scientific Research Applications
1,2,4-Tris(methylsulfonyl)benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound is explored for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1,2,4-Tris(methylsulfonyl)benzene can be compared with other similar compounds, such as:
1,3,5-Tris(methylsulfonyl)benzene: This compound has methylsulfonyl groups at the 1, 3, and 5 positions on the benzene ring.
1,2,3-Tris(methylsulfonyl)benzene: With methylsulfonyl groups at the 1, 2, and 3 positions, this compound also shares similarities but may have distinct chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1,2,4-tris(methylsulfonyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O6S3/c1-16(10,11)7-4-5-8(17(2,12)13)9(6-7)18(3,14)15/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTNOEYDMIRNJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)S(=O)(=O)C)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O6S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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